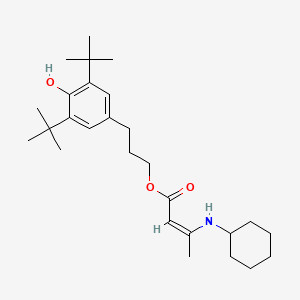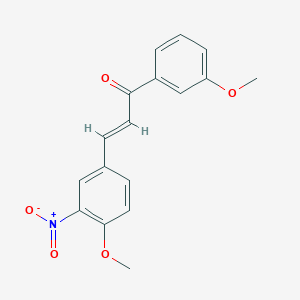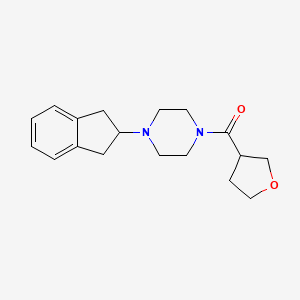
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate, also known as CA-Ros, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate contains a phenolic hydroxyl group that can undergo oxidation by ROS, leading to the formation of a fluorescent compound. The cyclohexylamino group in this compound enhances its cell permeability and specificity for ROS detection. Upon reacting with ROS, this compound undergoes a conformational change that increases its fluorescent intensity, enabling sensitive detection of ROS in living cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to be a non-toxic and biocompatible probe that can be used for long-term imaging of ROS in living cells and tissues. Its high sensitivity and specificity make it a valuable tool for studying the role of ROS in various biological processes, such as cell signaling, metabolism, and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate in lab experiments include its high sensitivity and specificity for ROS detection, its biocompatibility, and its ability to provide real-time imaging of ROS in living cells and tissues. However, this compound has some limitations, including its relatively low quantum yield, which can affect its sensitivity in detecting low levels of ROS. Additionally, this compound can be affected by environmental factors, such as pH and temperature, which can affect its fluorescence intensity and specificity.
Future Directions
For 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate research include developing new variants of this compound with improved sensitivity and specificity for ROS detection, optimizing its synthesis method to increase its yield and purity, and exploring its potential applications in other fields, such as drug discovery and environmental monitoring. Additionally, further studies are needed to elucidate the mechanisms underlying ROS-mediated diseases and to develop new strategies for preventing and treating these diseases.
Conclusion:
In conclusion, this compound is a valuable chemical compound that has significant potential for scientific research applications, particularly in the field of ROS detection. Its high sensitivity and specificity, biocompatibility, and real-time imaging capabilities make it a valuable tool for studying the role of ROS in various biological processes. Further research is needed to optimize its synthesis method, develop new variants with improved properties, and explore its potential applications in other fields.
Synthesis Methods
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate can be synthesized by reacting 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl bromide with cyclohexylamine, followed by the addition of acryloyl chloride. The resulting product is purified using column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl 3-(cyclohexylamino)-2-butenoate has been widely used in scientific research as a fluorescent probe for imaging and detecting reactive oxygen species (ROS) in living cells and tissues. ROS are highly reactive molecules that can cause oxidative damage to cells and contribute to the development of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound can selectively react with ROS and produce a fluorescent signal, allowing researchers to visualize and quantify ROS levels in real-time.
properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl (Z)-3-(cyclohexylamino)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-19(28-21-13-9-8-10-14-21)16-24(29)31-15-11-12-20-17-22(26(2,3)4)25(30)23(18-20)27(5,6)7/h16-18,21,28,30H,8-15H2,1-7H3/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCHISYMFDBRPY-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide](/img/structure/B5328995.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl][1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5328999.png)


![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5329029.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)

![butyl 4-(5-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5329052.png)
![5-amino-3-{1-cyano-2-[5-(2,4-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5329055.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)
![2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5329074.png)
